Cas no 74761-41-4 (1-(Methoxycarbonyl)-L-proline)
1-(Methoxycarbonyl)-L-proline Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Pyrrolidinedicarboxylicacid, 1-methyl ester, (2S)-
- (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
- 1-(Methoxycarbonyl)-L-proline
- 1,2-Pyrrolidinedicarboxylicacid, 1-methyl ester, (S)-
- N-Methoxycarbonyl-L-proline
- 1,2-Pyrrolidinedicarboxylic acid, 1-methyl ester, (2S)-
- UNII-SFB41ANL16
- N-Carbomethoxy proline, L-
- PNXXTNFAEIJNDV-YFKPBYRVSA-N
- N-Carbomethoxy proline
- SFB41ANL16
- MFCD12795354
- N-CARBOMETHOXY-L-PROLINE
- (2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid
- 74761-41-4
- CS-0069007
- AKOS010373855
- D73661
- SCHEMBL9169924
- Q27289179
- LS-07028
- (2S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
- (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylicacid
- ALBB-022757
- 1,2-PYRROLIDINEDICARBOXYLICACID,1-METHYLESTER,(2S)-(9CI)
-
- MDL: MFCD12795354
- Inchi: 1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1
- InChI Key: PNXXTNFAEIJNDV-YFKPBYRVSA-N
- SMILES: O(C)C(N1CCC[C@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 172.061
- Monoisotopic Mass: 173.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 69.67
1-(Methoxycarbonyl)-L-proline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M244020-250mg |
1-(Methoxycarbonyl)-L-proline |
74761-41-4 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M244020-500mg |
1-(Methoxycarbonyl)-L-proline |
74761-41-4 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M244020-1000mg |
1-(Methoxycarbonyl)-L-proline |
74761-41-4 | 1g |
$ 480.00 | 2022-06-04 | ||
| abcr | AB413714-500 mg |
1-(Methoxycarbonyl)-L-proline |
74761-41-4 | 500MG |
€195.40 | 2023-02-19 | ||
| abcr | AB413714-1 g |
1-(Methoxycarbonyl)-L-proline |
74761-41-4 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB413714-5 g |
1-(Methoxycarbonyl)-L-proline |
74761-41-4 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB413714-10 g |
1-(Methoxycarbonyl)-L-proline |
74761-41-4 | 10 g |
€1,074.00 | 2023-07-19 | ||
| Chemenu | CM543645-1g |
(S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid |
74761-41-4 | 95%+ | 1g |
$231 | 2023-01-02 | |
| Key Organics Ltd | LS-07028-1G |
(2S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid |
74761-41-4 | >95% | 1g |
£276.00 | 2025-02-08 | |
| Key Organics Ltd | LS-07028-5G |
(2S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid |
74761-41-4 | >95% | 5g |
£579.00 | 2025-02-08 |
1-(Methoxycarbonyl)-L-proline Suppliers
1-(Methoxycarbonyl)-L-proline Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-(Methoxycarbonyl)-L-proline
Professional Introduction to 1-(Methoxycarbonyl)-L-proline (CAS No. 74761-41-4)
1-(Methoxycarbonyl-L-proline) is a significant compound in the field of pharmaceutical chemistry and biotechnology, widely recognized for its versatile applications in drug synthesis and biochemical research. With a CAS number of 74761-41-4, this compound has garnered considerable attention due to its role as a crucial intermediate in the production of various therapeutic agents. The methoxycarbonyl group attached to the L-proline backbone enhances its reactivity, making it an invaluable tool in peptide coupling and protein modification studies.
The utility of 1-(Methoxycarbonyl-L-proline) extends beyond its conventional applications in peptide synthesis. Recent advancements in medicinal chemistry have highlighted its potential in the development of novel protease inhibitors, which are critical in treating chronic diseases such as cancer and inflammation-related disorders. The compound's ability to form stable amide bonds with other amino acids has opened new avenues for designing targeted therapies that can modulate enzyme activity at the molecular level.
In the realm of biochemical research, 1-(Methoxycarbonyl-L-proline) has been instrumental in understanding the mechanisms of protein folding and degradation. Its incorporation into peptide chains allows researchers to study the structural dynamics of proteins, which is essential for developing treatments against neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's role in stabilizing peptide bonds has also made it a favorite among scientists working on synthetic biology, where precise control over protein structure is paramount.
Moreover, the growing interest in green chemistry has led to innovative synthetic pathways for producing 1-(Methoxycarbonyl-L-proline). Researchers have been exploring biocatalytic methods that minimize waste and energy consumption, aligning with global sustainability goals. These eco-friendly approaches not only reduce the environmental impact of pharmaceutical manufacturing but also enhance cost-efficiency, making such processes more scalable for industrial applications.
The compound's significance in drug development has not gone unnoticed by regulatory bodies, which have stringent guidelines for ensuring its safe and effective use. Compliance with these regulations is essential for pharmaceutical companies aiming to bring new therapies to market. The detailed understanding of 1-(Methoxycarbonyl-L-proline)'s properties and interactions has facilitated its inclusion in several clinical trials, where it has shown promise in treating conditions that require precise molecular targeting.
As the field of biotechnology continues to evolve, the demand for high-quality intermediates like 1-(Methoxycarbonyl-L-proline) is expected to rise. Innovations in synthetic methodologies and applications in drug discovery are likely to expand its role further, solidifying its position as a cornerstone in modern pharmaceutical research. The ongoing studies into its mechanisms of action and potential therapeutic benefits underscore its importance as a compound that bridges basic science with clinical practice.
The versatility of 1-(Methoxycarbonyl-L-proline) lies not only in its chemical structure but also in its adaptability across various research platforms. Whether used as a building block for complex peptides or as a modifier for protein function, this compound offers unparalleled flexibility. Its ability to integrate seamlessly into diverse molecular frameworks makes it an indispensable asset for chemists and biochemists alike.
In conclusion, 1-(Methoxycarbonyl-L-proline) (CAS No. 74761-41-4) represents a critical advancement in pharmaceutical chemistry, with far-reaching implications for drug development and biochemical research. Its unique properties and broad applicability ensure that it will remain at the forefront of scientific innovation for years to come. As new discoveries continue to emerge, this compound will undoubtedly play a pivotal role in shaping the future of medicine and biotechnology.
74761-41-4 (1-(Methoxycarbonyl)-L-proline) Related Products
- 130497-14-2(1-(Ethoxycarbonyl)piperidine-2-carboxylic acid)
- 496918-46-8(1,2-Azetidinedicarboxylic acid, 1-methyl ester, (2S)-)
- 374077-91-5((R)-Dimethyl pyrrolidine-1,2-dicarboxylate)
- 374929-31-4(1,2-Pyrrolidinedicarboxylicacid,5-ethyl-,dimethylester,(2S)-(9CI))
- 134902-40-2(1-(Methoxycarbonyl)-2-piperidinecarboxylic Acid)
- 5700-74-3(1-(ethoxycarbonyl)proline)
- 83541-81-5((S)-Dimethyl pyrrolidine-1,2-dicarboxylate)
- 134250-76-3(1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid)
- 136598-30-6(1,2-Piperidinedicarboxylic acid, 1-ethyl ester, (S)-)
- 496918-42-4(1,2-Azetidinedicarboxylic acid, 1-methyl ester, (2R)-)